Maleato de Dimethindeno

Descripción general

Descripción

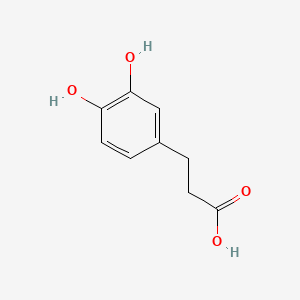

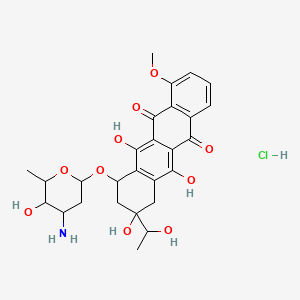

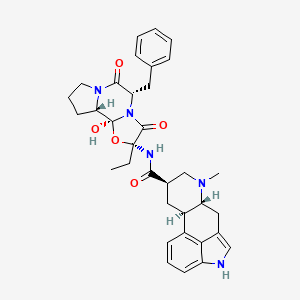

El maleato de dimetindeno es un compuesto comúnmente usado en la industria farmacéutica. Es la sal de ácido maleico de la dimetindeno, un agente antihistamínico y anticolinérgico. El maleato de dimetindeno se utiliza principalmente para tratar reacciones alérgicas, como la fiebre del heno, la urticaria y el prurito. Está disponible en formulaciones tanto orales como tópicas .

Aplicaciones Científicas De Investigación

El maleato de dimetindeno tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de actividad antihistamínica y unión a receptores.

Biología: El maleato de dimetindeno se utiliza en la investigación sobre reacciones alérgicas y respuestas inmunitarias.

Medicina: El compuesto se estudia por su potencial terapéutico en el tratamiento de afecciones alérgicas y sus efectos sedantes.

Industria: El maleato de dimetindeno se utiliza en la formulación de diversos productos farmacéuticos, incluidas cremas, geles y comprimidos

Mecanismo De Acción

El maleato de dimetindeno ejerce sus efectos uniéndose selectivamente a los receptores H1 de la histamina, bloqueando así la acción de la histamina endógena. Esto lleva al alivio temporal de los síntomas alérgicos como picazón, hinchazón y enrojecimiento. Además, el maleato de dimetindeno tiene propiedades anticolinérgicas, que contribuyen a sus efectos sedantes. El compuesto también interactúa con otros sistemas de neurotransmisores, incluidos la serotonina, la dopamina y la noradrenalina, lo que aumenta aún más sus efectos calmantes y reductores de la ansiedad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

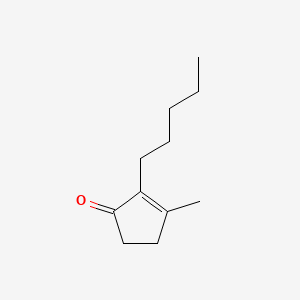

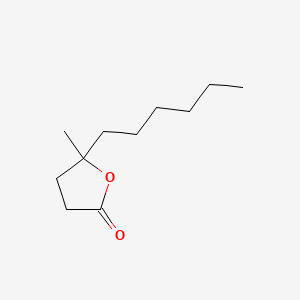

El maleato de dimetindeno se sintetiza a través de un proceso de varios pasos. La síntesis comienza con la preparación de dimetindeno, que implica la reacción de 2-etilpiridina con indeno en presencia de una base fuerte para formar el compuesto intermedio. Este intermedio se hace reaccionar luego con dimetilamina para producir dimetindeno. Finalmente, la dimetindeno se hace reaccionar con ácido maleico para formar maleato de dimetindeno .

Métodos de producción industrial

En entornos industriales, la producción de maleato de dimetindeno implica reacciones químicas a gran escala bajo condiciones controladas. El proceso generalmente incluye el uso de reactivos y disolventes de alta pureza, control preciso de la temperatura y técnicas de purificación eficientes para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El maleato de dimetindeno se somete a diversas reacciones químicas, entre ellas:

Oxidación: El maleato de dimetindeno puede oxidarse en condiciones específicas para formar productos de degradación.

Reducción: El compuesto puede reducirse a su amina correspondiente.

Sustitución: El maleato de dimetindeno puede sufrir reacciones de sustitución, particularmente en el anillo de piridina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación, aminas y derivados de piridina sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Difenhidramina: Otro antihistamínico de primera generación con propiedades antagonistas de receptores H1 similares.

Clorfeniramina: Un antihistamínico de primera generación que se utiliza para tratar reacciones alérgicas.

Prometazina: Un antihistamínico con propiedades antieméticas y sedantes adicionales.

Singularidad

El maleato de dimetindeno es único en su combinación de propiedades antihistamínicas y anticolinérgicas, que proporcionan efectos tanto antialérgicos como sedantes. A diferencia de otros antihistamínicos de primera generación, el maleato de dimetindeno cruza mínimamente la barrera hematoencefálica, lo que da como resultado menos efectos secundarios en el sistema nervioso central .

Propiedades

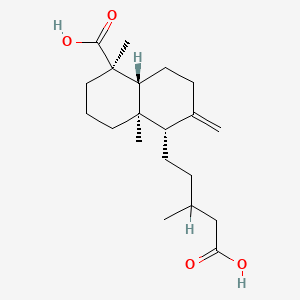

IUPAC Name |

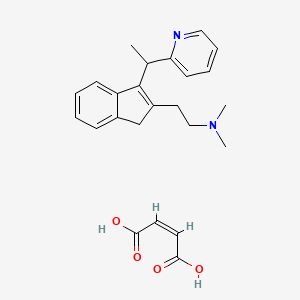

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5636-83-9 (Parent) | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-69-5 | |

| Record name | Dimethindene maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL60J9E0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimethindene maleate exert its antihistaminic effect?

A: Dimetindene maleate acts as a histamine H1-receptor antagonist. [, , , , , , ] This means it binds to the H1-receptor, preventing histamine from binding and exerting its effects like vasodilation, itching, and smooth muscle contraction. [, , ]

Q2: Is there evidence that dimethindene maleate induces systemic acquired resistance (SAR) in plants?

A: Research suggests that dimethindene maleate can potentially induce SAR in rice plants, particularly against the blast fungus Magnaporthe oryzae. [] This resistance appears linked to the activation of the salicylic acid signaling pathway, as evidenced by the upregulation of genes like OsWRKY45 and OsNPR1. []

Q3: What is the molecular formula and weight of dimethindene maleate?

A3: The molecular formula of dimethindene maleate is C26H26N2 • C4H4O4, and its molecular weight is 458.56 g/mol.

Q4: How do structural modifications of dimethindene affect its H1-receptor antagonist activity?

A: Research indicates that the stereochemistry and substituents on the indene ring significantly influence dimethindene's affinity for the H1-receptor. [, ] For example, the (−)-enantiomer generally exhibits higher affinity and potency compared to the (+)-enantiomer. [, ] Additionally, modifications to the dialkylaminoethyl side chain can alter M2 muscarinic receptor selectivity. []

Q5: How is dimethindene maleate metabolized in humans and rats?

A: In humans, dimethindene maleate is primarily metabolized by hydroxylation at the 6-position of the indene ring, followed by conjugation with glucuronic acid. [] This results in the formation of 6-hydroxydimethindene glucuronide as the major metabolite. [] In rats, N-oxidation is the primary metabolic pathway, leading to the formation of dimethindene-N-oxide as the main metabolite. []

Q6: Is the metabolism of dimethindene maleate stereoselective?

A: Yes, the metabolism of dimethindene maleate exhibits stereoselectivity. [, ] Studies indicate a preferential elimination of the R-(-)-enantiomer of N-demethyldimethindene in humans. [] Additionally, the elimination of all metabolites is two to three times higher after administration of the R-(-)-dimethindene compared to the S-(+)-enantiomer. []

Q7: Is dimethindene maleate dialyzable?

A: Yes, dimethindene maleate exhibits dialyzability. [] Studies using a cuprophan hollow fiber dialyzing module reported a mean clearance of 38 ml/min*m2 for dimethindene maleate, suggesting its elimination from plasma during hemodialysis. []

Q8: What in vitro models are used to assess the antihistaminic activity of dimethindene maleate?

A: Guinea pig ileum assays are commonly employed to evaluate the H1-receptor antagonist activity of dimethindene maleate. [] These assays measure the ability of dimethindene maleate to inhibit histamine-induced contractions of the ileum smooth muscle. []

Q9: What in vivo models are used to assess the efficacy of dimethindene maleate in allergic rhinitis?

A: Controlled allergen challenge models, like the Vienna Challenge Chamber (VCC), are used to evaluate the efficacy of dimethindene maleate in seasonal allergic rhinitis. [, ] These models expose subjects to controlled amounts of allergen (e.g., grass pollen), allowing for the assessment of objective parameters like nasal airflow and subjective symptoms like sneezing and itching. [, ]

Q10: Are there reports of contact dermatitis associated with dimethindene maleate?

A: Yes, there are case reports of contact dermatitis associated with topical dimethindene maleate use. [] This reaction is likely due to hypersensitivity or allergic reactions to the drug or other components in the formulation. []

Q11: What analytical techniques are employed for the quantification of dimethindene maleate in pharmaceutical formulations?

A11: Several analytical techniques are used for dimethindene maleate quantification, including:

- High-performance liquid chromatography (HPLC): This method provides high sensitivity and selectivity for determining dimethindene maleate content in various formulations. [, , , ]

- Spectrophotometry: This method utilizes UV-Vis absorbance to quantify dimethindene maleate in pharmaceutical preparations and water samples. []

- Capillary electrophoresis (CE): Both capillary zone electrophoresis (CZE) and isotachophoresis (ITP) methods have been developed for separating and quantifying dimethindene maleate enantiomers. [, ]

Q12: How is the enantiomeric purity of dimethindene assessed?

A: The enantiomeric purity of dimethindene can be determined using chiral HPLC or capillary electrophoresis methods. [, , ] These techniques utilize chiral stationary phases or chiral selectors to separate and quantify the individual enantiomers. [, , ]

Q13: What drug delivery systems are being explored for dimethindene maleate?

A: Researchers are exploring hydrogel-based systems for delivering dimethindene maleate and dexpanthenol for topical applications. [, ] These hydrogels aim to provide controlled drug release and improve patient comfort. [, ] Different polymers like carbomer, xanthan gum, and hydroxypropyl methylcellulose are being investigated for their suitability as hydrogel bases. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.